molecular formula C9H10O2S B1332834 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid CAS No. 40133-07-1

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1332834
CAS No.: 40133-07-1
M. Wt: 182.24 g/mol
InChI Key: ROLXOQXKNDKXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and a benzene ring. It is used primarily as a pharmaceutical intermediate and has shown potential in various biological applications .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This interaction enhances the receptor’s response to its natural ligand, adenosine, which can modulate various physiological processes such as heart rate and neurotransmission. The compound’s interaction with the A1 adenosine receptor is crucial for its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits anti-inflammatory effects by reversing elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ . Additionally, it affects cell signaling pathways by modulating the activity of nuclear factor (erythroid-derived 2)-like 2 (NRF2), leading to changes in gene expression related to oxidative stress response . These cellular effects highlight the compound’s potential in treating inflammatory conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the A1 adenosine receptor, where it acts as an allosteric enhancer . This binding increases the receptor’s affinity for adenosine, thereby amplifying its physiological effects. Additionally, the compound’s anti-inflammatory activity is mediated through the inhibition of key inflammatory mediators such as COX-2 and NF-κB . These molecular interactions are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable in human, rat, and mouse liver microsomes, indicating its potential for sustained activity . Long-term studies have shown that the compound maintains its anti-inflammatory effects without significant degradation, making it a promising candidate for chronic inflammatory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without adverse reactions . At higher doses, there may be potential toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with liver enzymes. The compound is metabolically stable and shows optimum half-life and intrinsic clearance in human, rat, and mouse liver microsomes . These metabolic properties are essential for its potential use as a pharmaceutical agent, as they influence its bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility and stability in biological environments facilitate its distribution to target tissues . Understanding its transport mechanisms is vital for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for its activity and function within cells, as they determine its accessibility to target biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid involves the reaction of cyclohexanone with ethyl cyanoacetate, followed by cyclization and subsequent hydrolysis . The reaction conditions typically include the use of a base such as sodium ethoxide and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is unique due to its specific combination of a benzene ring fused with a thiophene ring and a carboxylic acid group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLXOQXKNDKXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366266
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-07-1
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40133-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 3
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Customer
Q & A

Q1: What is the main focus of the research regarding 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid derivatives?

A1: The research primarily focuses on synthesizing new arylidene derivatives of this compound and investigating their biological activities. [] The study aims to explore how structural modifications of this compound, specifically the introduction of arylidene groups, could influence its potential therapeutic effects.

Q2: Can you elaborate on the "Structure-Activity Relationship (SAR)" aspect mentioned in the study's title?

A2: While the paper itself doesn't present detailed SAR conclusions, its title implies that the research aims to understand how different arylidene substituents on the this compound core affect its biological activity. This implies comparing the synthesized derivatives' activity profiles to identify structural features crucial for desired effects. [] Such information is vital for guiding further optimization of these compounds for specific therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.